1-Thiazol-2-yl-ethanol
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Overview
Description
1-Thiazol-2-yl-ethanol is a heterocyclic organic compound featuring a thiazole ring substituted with an ethanol group at the second position. Thiazoles are known for their diverse biological activities and are integral to various natural and synthetic compounds. The presence of both sulfur and nitrogen atoms in the thiazole ring imparts unique chemical properties, making this compound a compound of significant interest in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiazol-2-yl-ethanol can be synthesized through various methods, including the reaction of thiazole derivatives with ethanol under specific conditions. One common method involves the reaction of 2-bromoethanol with thiazole in the presence of a base, such as potassium carbonate, to yield this compound . Another approach includes the use of thiourea and α-haloketones under acidic conditions to form the thiazole ring, followed by ethanol addition .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Thiazol-2-yl-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides
Major Products:
Oxidation: Thiazole-2-carboxylic acid.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoles depending on the reagents used
Scientific Research Applications
1-Thiazol-2-yl-ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Thiazol-2-yl-ethanol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Thiazole: The parent compound with a simpler structure.
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
Thiazolidine: A reduced form of thiazole with different biological activities
Uniqueness: 1-Thiazol-2-yl-ethanol is unique due to the presence of the ethanol group, which enhances its solubility and reactivity.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLXXDUJXUJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40982-30-7 |
Source
|
Record name | 1-(1,3-thiazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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